molecular formula C24H17NO3 B2596975 (2E)-N-(4-oxo-2-phenyl-4H-chromen-6-yl)-3-phenylprop-2-enamide CAS No. 929452-29-9

(2E)-N-(4-oxo-2-phenyl-4H-chromen-6-yl)-3-phenylprop-2-enamide

Cat. No.: B2596975
CAS No.: 929452-29-9
M. Wt: 367.404
InChI Key: OPLJSNOMUAQEHB-SDNWHVSQSA-N
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Description

(2E)-N-(4-oxo-2-phenyl-4H-chromen-6-yl)-3-phenylprop-2-enamide is a synthetic cinnamide derivative designed for research applications. This compound features a hybrid structure combining a cinnamamide scaffold with a 4H-chromen-4-one (flavone) core, a design strategy often employed in medicinal chemistry to develop novel bioactive molecules. While specific studies on this exact compound are limited, research on highly similar N-arylcinnamamides indicates significant potential in pharmacological investigations. These analogs have demonstrated a range of promising biological activities, including antistaphylococcal effects against methicillin-resistant Staphylococcus aureus (MRSA) strains, antitubercular activity against Mycobacterium tuberculosis , and antifungal properties . The mechanism of action for compounds in this class may involve the inhibition of key enzymatic pathways. For instance, closely related cinnamic amide derivatives have been identified as potential EGFR kinase inhibitors, which is a critical target in cancer research, such as for breast cancer cell lines (MCF-7) . The (2E) configuration of the double bond in the prop-2-enamide chain is crucial for maintaining the planar structure necessary for effective interaction with biological targets. This product is intended for research purposes by qualified personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to conduct their own safety and efficacy evaluations for specific experimental applications.

Properties

IUPAC Name

(E)-N-(4-oxo-2-phenylchromen-6-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO3/c26-21-16-23(18-9-5-2-6-10-18)28-22-13-12-19(15-20(21)22)25-24(27)14-11-17-7-3-1-4-8-17/h1-16H,(H,25,27)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLJSNOMUAQEHB-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-N-(4-oxo-2-phenyl-4H-chromen-6-yl)-3-phenylprop-2-enamide, also known by its CAS number 929452-29-9, is a chromone derivative that has garnered attention due to its potential biological activities. Chromones are known for their diverse pharmacological properties, including anticancer, antioxidant, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC24_{24}H17_{17}N O3_{3}
Molecular Weight367.4 g/mol
StructureChemical Structure

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include substituted phenols and various amines. The process can be optimized for yield and purity using techniques such as chromatography.

Anticancer Activity

Recent studies have demonstrated that derivatives of chromone compounds exhibit significant anticancer properties. For instance, a related study on chromone derivatives showed promising cytotoxic effects against human lung adenocarcinoma (A549) and breast cancer (MCF7) cell lines. The compound displayed an IC50_{50} value of 22.09 µg/mL against A549 and 6.40 ± 0.26 µg/mL against MCF7 cells, indicating strong potential as an anticancer agent .

Antioxidant Activity

The antioxidant capacity of this compound has also been investigated. In vitro assays demonstrated significant radical scavenging activity through DPPH and hydrogen peroxide scavenging methods. Compounds structurally similar to this derivative have shown IC50_{50} values comparable to standard antioxidants like ascorbic acid .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific cellular targets:

  • Cytotoxicity : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of the mitochondrial pathway.
  • Antioxidant Mechanism : It is thought to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Case Studies

A notable case study involved testing various chromone derivatives for their biological activities:

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects on A549 and MCF7 cell lines.
    • Results : The compound exhibited significant cytotoxicity with IC50_{50} values indicating its potential as an effective chemotherapeutic agent.
  • Study on Antioxidant Activity :
    • Objective : To assess the radical scavenging ability.
    • Results : The compound showed superior activity compared to traditional antioxidants, highlighting its therapeutic potential in oxidative stress-related diseases .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Compounds

Compound Name Core Structure Substituents/R-Groups Molecular Formula Molar Mass (g/mol)
(2E)-N-(4-oxo-2-phenyl-4H-chromen-6-yl)-3-phenylprop-2-enamide (Target) 4H-chromen-4-one - 2-phenyl, 6-[(2E)-3-phenylprop-2-enamido] C₂₄H₁₇NO₃ 367.40
3-((2E)-3-(4-Dimethylamino-phenyl)prop-2-enoyl)-2(H)-chromen-2-one (4e) Chromen-2-one - 3-[(2E)-3-(4-dimethylaminophenyl)prop-2-enoyl] C₂₀H₁₇NO₄ 335.36
(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide Prop-2-enamide - 4-[(2-chloro-6-fluorophenyl)methoxy]phenyl, N-[3-(dimethylamino)propyl] C₂₁H₂₄ClFN₂O₂ 390.88

Key Observations:

Chromene vs. Chromenone Backbone: The target compound has a 4H-chromen-4-one core, whereas compound 4e features a chromen-2-one system. The position of the ketone (4-oxo vs. The 4-oxo group in the target compound may enhance hydrogen-bonding capacity compared to the 2-one in compound 4e.

Substituent Effects: The target compound’s 6-position amide linkage introduces a rigid, planar conjugated system (due to the (2E)-3-phenylprop-2-enamide group). In contrast, compound 4e has a 3-substituted prop-2-enoyl group with a dimethylamino-phenyl substituent, which introduces electron-donating properties. Compound 4e’s dimethylamino group likely increases solubility in polar solvents, whereas the target compound’s phenyl groups may enhance lipophilicity.

Halogenation and Bioactivity :

  • The halogenated derivative in includes a chloro-fluorophenyl group, which could improve binding affinity in biological systems (e.g., enzyme inhibition) due to increased electronegativity and steric bulk.

Physicochemical and Spectroscopic Comparisons

Table 2: Experimental Data for Analogues

Compound Melting Point (°C) IR Peaks (cm⁻¹) Notable NMR Shifts (δ, ppm)
Target Compound Not reported Predicted: ~1712 (>C=O), ~1650 (amide) N/A
Compound 4e 192 1712 (>C=O), 1550 (C=C), 1028 (C-O-C) 1H-NMR: 2.9 (CH₃), 6.54–8.1 (Ar-H), 18.62 (OH)
Halogenated Derivative Not reported Not available N/A

Key Findings:

  • Thermal Stability : Compound 4e has a relatively high melting point (192°C), likely due to strong intermolecular hydrogen bonding from the hydroxyl and carbonyl groups. The target compound’s melting point is unreported but may be lower due to reduced hydrogen-bonding capacity.
  • Spectroscopic Signatures : The IR peak at 1712 cm⁻¹ in compound 4e corresponds to the chromen-2-one carbonyl, while the target compound’s 4-oxo group would produce a similar signal. The absence of a hydroxyl group in the target compound simplifies its 1H-NMR profile compared to compound 4e.

Implications of Structural Variations

  • Electronic Effects : Electron-withdrawing groups (e.g., 4-oxo in the target compound) may reduce electron density on the chromene ring, affecting reactivity in electrophilic substitution reactions.

Q & A

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature60–80°CAvoids degradation
Reaction Time12–18 hrsMaximizes conversion
SolventDMFEnhances solubility
CatalystTriethylamineStabilizes intermediates

Q. Table 2: Key Bioactivity Findings

StudyModel SystemKey FindingReference
AnticancerMCF-7 cellsIC₅₀ = 12.5 µM (via apoptosis)
Anti-inflammatoryRAW 264.7 macrophages50% inhibition of TNF-α at 10 µM

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